![molecular formula C13H9ClF2S B7993077 1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7993077.png)
1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a sulfanylmethyl group attached to a difluorophenyl ring
准备方法
The synthesis of 1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-2-fluorobenzene and 3,4-difluorobenzyl chloride.
Reaction Conditions: A nucleophilic substitution reaction is carried out where the sulfanylmethyl group is introduced to the benzene ring. This reaction is often facilitated by a base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
化学反应分析
1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or other reduced forms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the aromatic ring is coupled with boronic acids in the presence of a palladium catalyst.
科学研究应用
1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine and sulfanylmethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.
相似化合物的比较
1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:
1-Chloro-2,4-difluorobenzene: This compound lacks the sulfanylmethyl group, making it less versatile in certain chemical reactions.
1-Chloro-3,5-difluorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Chloro-2-fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene: This compound has an additional fluorine atom, which can influence its chemical properties and reactivity.
属性
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-1,2-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTRRJBYOVPBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
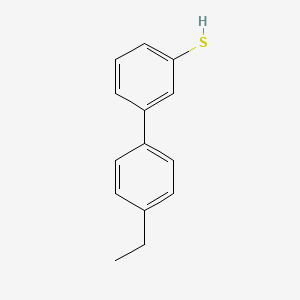
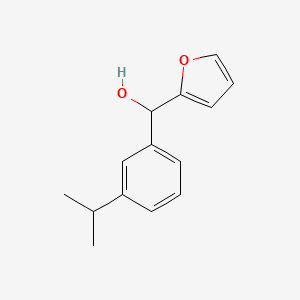

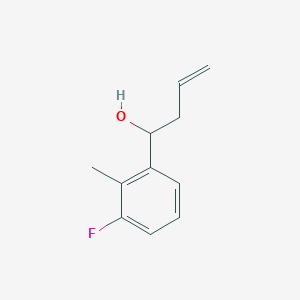
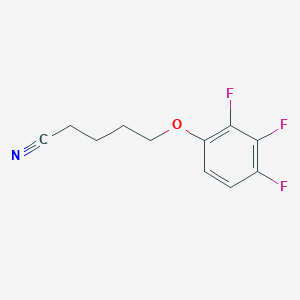
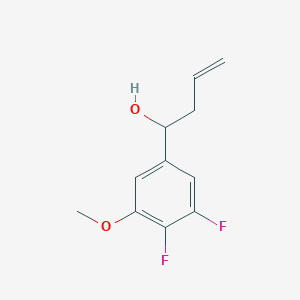
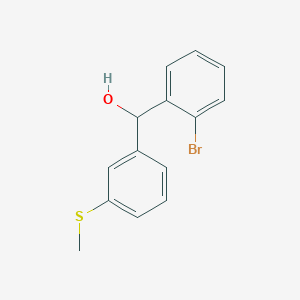
![1-[4-(Methylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7993033.png)

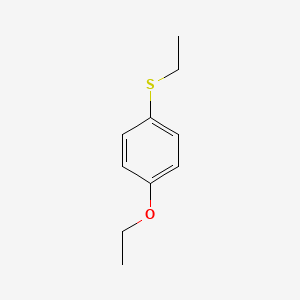
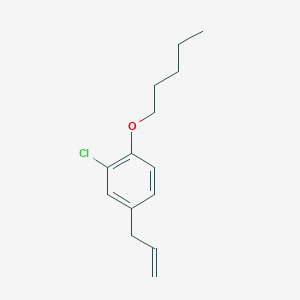

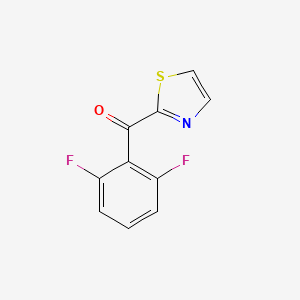
![O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993093.png)
